molecular formula C16H13ClN2O2 B2403229 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime CAS No. 303740-89-8

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime

Cat. No.: B2403229
CAS No.: 303740-89-8
M. Wt: 300.74
InChI Key: RBHVZSZLURHBGN-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime is a versatile chemical compound with a unique structure that offers a wide range of possibilities for scientific exploration.

Scientific Research Applications

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime typically involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 5-methyl-1H-indole-2,3-dione in the presence of a base to form the intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime can be compared with other similar compounds, such as 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime. While these compounds share structural similarities, they may differ in their chemical properties and biological activities. The unique structure of this compound makes it particularly interesting for research and development in various fields.

Conclusion

This compound is a compound with significant potential for scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound may lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyl-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-2-7-14-13(8-10)15(18-21)16(20)19(14)9-11-3-5-12(17)6-4-11/h2-8,20H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHZNMKPVOLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.